molecular formula C17H19N3O2 B3848273 N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide

N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide

Cat. No. B3848273
M. Wt: 297.35 g/mol
InChI Key: OJJJIZKWLASBST-WOJGMQOQSA-N
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Description

N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide, also known as NBHA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a multi-step process and has been studied for its potential applications in various fields.

Scientific Research Applications

N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of the enzyme, topoisomerase II. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide as an anticancer agent involves the inhibition of topoisomerase II, which is an essential enzyme for DNA replication and repair. By inhibiting the activity of this enzyme, this compound induces DNA damage and cell death in cancer cells. In terms of its use as a fluorescent probe, this compound binds to metal ions such as copper and zinc, leading to a change in fluorescence intensity that can be detected.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxic effects on cancer cells in vitro, with IC50 values ranging from 1.5 to 4.2 μM. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In terms of its use as a fluorescent probe, this compound has been shown to selectively detect copper ions in living cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for anticancer therapy. Additionally, this compound has been shown to have low toxicity in normal cells, making it a safer alternative to other anticancer agents. However, one limitation of using this compound is its low water solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide. One area of interest is the development of this compound derivatives with improved water solubility and bioavailability. Additionally, further studies are needed to investigate the potential of this compound as a fluorescent probe for the detection of other metal ions. Finally, more in vivo studies are needed to determine the efficacy and safety of this compound as an anticancer agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science make it a promising candidate for further investigation. While there are limitations to its use, the future directions for research on this compound are promising and may lead to the development of new therapies and detection methods.

properties

IUPAC Name

N-tert-butyl-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)19-15(21)16(22)20-18-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-11H,1-3H3,(H,19,21)(H,20,22)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJJIZKWLASBST-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NN=CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C(=O)N/N=C/C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
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N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
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N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
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N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
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N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Reactant of Route 6
N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide

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